1-(2-Chlorobenzyl)piperazine-2,3-dione
Description
1-(2-Chlorobenzyl)piperazine-2,3-dione is a piperazine-2,3-dione derivative featuring a 2-chlorobenzyl substituent at the N1 position of the diketopiperazine core. The 2-chlorobenzyl moiety enhances lipophilicity and may influence receptor binding interactions, particularly in neurological or antimicrobial contexts.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(15)11(14)16/h1-4H,5-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAJNMAFRZWAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)piperazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms a wide variety of heterocyclic compounds . Industrial production methods often involve the use of high-yield reactions and efficient catalysts to ensure the scalability and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(2-Chlorobenzyl)piperazine-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the desired therapeutic outcome.
Comparison with Similar Compounds
Key Observations :
- R1 Substituents : Small, aliphatic groups (e.g., S-isopropyl) improve FPR2 binding, while bulky or aromatic groups (e.g., benzyl, naphthyl) reduce activity .
- R2 Substituents : Hydrophobic or polar groups (e.g., 4-hydroxybenzyl) modulate selectivity between FPR1 and FPR2 receptors .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
Antibacterial Activity
Piperazine-2,3-dione-conjugated penicillins demonstrate enhanced activity against Gram-positive bacteria (MIC = 0.5–4 µg/mL) compared to unmodified penicillins, likely due to improved membrane penetration .
Neurological Targets
- NMDA Receptor Antagonism : Phenanthrene-substituted analogs (e.g., PPDA) inhibit GluN2C/2D-containing NMDA receptors (Ki = 0.2–1 µM) .
Physicochemical Properties
Notes: Chlorine and benzyl groups increase logP, reducing aqueous solubility but improving membrane permeability .
Q & A
Q. What are the standard synthetic routes for 1-(2-Chlorobenzyl)piperazine-2,3-dione?
The synthesis typically involves multi-step reactions. A common method includes alkylation of piperazine-2,3-dione with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via silica gel chromatography (ethyl acetate/hexane) ensures product purity . Alternative routes may employ chloroacetyl chloride intermediates, followed by coupling with substituted benzyl groups under anhydrous conditions .
Q. How is the compound characterized post-synthesis?
Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and purity. For example, aromatic protons in the 2-chlorobenzyl group appear as distinct multiplets at δ ~7.3–7.5 ppm . LCMS (e.g., m/z 253.1 [M+H]⁺) and elemental analysis validate molecular weight and composition .
Q. What in vitro models are used to assess its biological activity?
Anticancer activity is evaluated using MTT assays against cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated. Antimicrobial screening involves agar diffusion against Gram-positive/negative strains. Dose-response curves and positive controls (e.g., doxorubicin) ensure reliability .
Advanced Research Questions
Q. How can synthesis yields be optimized for 1-(2-Chlorobenzyl)piperazine-2,3-dione?
Low yields (e.g., <50%) often stem from incomplete alkylation. Optimization strategies include:
Q. How to resolve discrepancies in reported biological activity data?
Contradictory results (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Mitigation involves:
Q. What computational methods predict its interactions with biological targets?
Molecular docking (AutoDock Vina) models binding to receptors (e.g., dopamine D3). Parameters:
- Grid box centered on active sites (e.g., 20 ų for kinases).
- Binding affinity scores (ΔG < −7 kcal/mol) indicate strong interactions .
- MD simulations (GROMACS) assess stability over 100 ns trajectories .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Replace 2-chlorobenzyl with 3-methyl or 4-fluoro analogs to probe steric/electronic effects .
- In vitro testing : Compare IC₅₀ across derivatives to identify critical functional groups .
- LogP analysis : Correlate hydrophobicity (via HPLC) with membrane permeability .
Q. How to address stability issues in aqueous solutions?
Stability studies (pH 1–9, 37°C) identify degradation pathways. HPLC-UV monitors parent compound decay. Lyophilization or formulation with cyclodextrins improves shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
